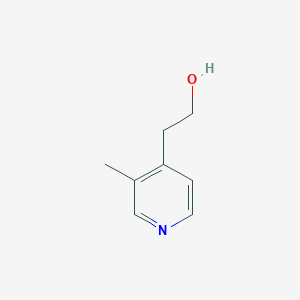

2-(3-Methylpyridin-4-yl)ethan-1-ol

Overview

Description

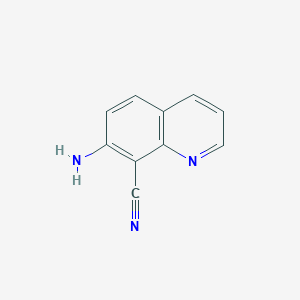

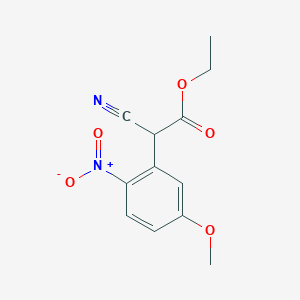

“2-(3-Methylpyridin-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 98009-88-2 . It has a molecular weight of 137.18 . The IUPAC name for this compound is 2-(3-methyl-4-pyridinyl)ethanol . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO/c1-7-6-9-4-2-8(7)3-5-10/h2,4,6,10H,3,5H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The country of origin for this compound is UA . The shipping temperature is normal .Scientific Research Applications

Electrocatalytic Applications

A study by Matthew A. Thorseth, Christopher S. Letko, T. Rauchfuss, and A. Gewirth (2011) explored copper polypyridyl complexes, including a Cu-N(3) complex and a related Cu(2)N(6) derivative, as electrocatalysts for the oxygen reduction reaction (ORR). Their research revealed that the copper polypyridyl complexes, especially the CuN(4) species, exhibit promising catalytic activity for ORR, indicating potential applications in catalysis and energy conversion technologies. The conjugation effect of the bridging ligand in these complexes significantly influences their photocatalytic behavior for CO2 reduction, highlighting the importance of molecular architecture in catalytic efficiency (Thorseth et al., 2011).

Structural and Synthetic Chemistry

M. Percino, V. Chapela, Omar Urzúa, and Héctor Toribio (2007) reported on the decarbonylation of α-diketones, leading to unexpected composite ion peaks in mass spectrometry. This study contributes to the understanding of the fragmentation patterns of complex organic molecules, which is crucial in the analysis and design of new chemical compounds. The green co-crystal formed from the reaction of 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol without a catalyst is an example of how solvent- and catalyst-free reactions can yield precursors that convert into α-diketone compounds, expanding the toolbox for green chemistry and sustainable synthesis practices (Percino et al., 2007).

Molecular Design and QSAR Analysis

The QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives by І. Drapak, B. Zimenkovsky, L. Perekhoda, H. Yeromina, K. Lipakova, I. Demchuk, and M. Rakhimova (2019) highlights the significance of molecular descriptors in predicting antioxidant activity. This study provides insights into the relationship between molecular structure and biological activity, which is fundamental in drug design and discovery. Understanding how factors like polarisation, dipole moment, and molecular volume affect antioxidant activity can guide the development of more effective antioxidant compounds (Drapak et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2-(3-methylpyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-6-9-4-2-8(7)3-5-10/h2,4,6,10H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYHGEQTCVTNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylpyridin-4-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride](/img/structure/B3317824.png)

![1-[4-Amino-3-bromo-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3317833.png)

![3-[(4R)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B3317865.png)